3-fluoro-N-propylpyridin-2-amine
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Overview
Description
3-fluoro-N-propylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-propylpyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF) under specific reaction conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-propylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like TBAF or other fluoride sources are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-fluoro-N-propylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, including as drug candidates.
Mechanism of Action
The mechanism of action of 3-fluoro-N-propylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to changes in molecular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridin-3-amine
- 3-fluoropyridine
- 4-fluoropyridine
Uniqueness
3-fluoro-N-propylpyridin-2-amine is unique due to the presence of both a fluorine atom and a propyl group on the pyridine ring. This combination of substituents can result in distinct physical and chemical properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-fluoro-N-propylpyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11) |
InChI Key |
HCIBIFUKIAGQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)F |
Origin of Product |
United States |
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